Normal Boiling Point Differentiation Versus Positional Isomer 3-Cyclopentylcyclopentene
The normal boiling point (Tboil) of 1-cyclopentylcyclopentene is evaluated at 464.35 K (~191.2 °C), derived from the same reference series as its positional isomer 3-cyclopentylcyclopentene, which has a Tboil of 459.45 K (~186.3 °C) [1]. Both values carry TRC-assigned uncertainties (0.5 K and 0.6 K, respectively), confirming a statistically significant boiling-point elevation of approximately 4.9 K for the 1-substituted isomer. This boiling-point offset is consistent across two independent pressure regimes: under reduced pressure, the 1-isomer boils at 82–83 °C (17 Torr) while the 3-isomer exhibits 60–64 °C at 9 Torr . The X-axis (absolute temperature) and Y-axis (pressure) comparisons collectively establish that 1-cyclopentylcyclopentene is the higher-boiling positional isomer.
| Evidence Dimension | Normal boiling point (Tboil) at atmospheric pressure |
|---|---|
| Target Compound Data | 464.35 K (uncertainty 0.5 K) |
| Comparator Or Baseline | 3-Cyclopentylcyclopentene: 459.45 K (uncertainty 0.6 K) |
| Quantified Difference | +4.9 K higher for 1-cyclopentylcyclopentene |
| Conditions | NIST/TRC critically evaluated data; method and reference: Boord, Greenlee, et al., 1949 |
Why This Matters
A 5 K boiling-point gap enables reliable separation of the two isomers by fractional distillation and functions as an orthogonal identity check for procurement quality control, reducing the risk of positional isomer cross-contamination.
- [1] NIST Chemistry WebBook, SRD 69. Tboil 1-cyclopentylcyclopentene = 464.35 K; Tboil 3-cyclopentylcyclopentene = 459.45 K. NIST, Gaithersburg MD. View Source
